molecular formula C12H11BrN2OS B12199965 (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide

(5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide

Cat. No.: B12199965
M. Wt: 311.20 g/mol
InChI Key: BGQFSSFIBUQDFU-UHFFFAOYSA-N
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Description

(5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide is a compound that features a brominated pyridine ring and a thienylethyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide typically involves the following steps:

    Bromination of Pyridine: The starting material, 3-pyridyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Carboxamide: The brominated pyridine is then reacted with 2-thienylethylamine under appropriate conditions to form the carboxamide linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a promising candidate for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in material science, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and thienylethyl carboxamide group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro(3-pyridyl))-N-(2-thienylethyl)carboxamide: Similar structure with a chlorine atom instead of bromine.

    (5-fluoro(3-pyridyl))-N-(2-thienylethyl)carboxamide: Similar structure with a fluorine atom instead of bromine.

    (5-iodo(3-pyridyl))-N-(2-thienylethyl)carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide lies in its specific bromine substitution, which can influence its reactivity and interactions compared to other halogenated analogs. The bromine atom can participate in unique chemical reactions and interactions, making this compound distinct in its applications and properties.

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

5-bromo-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11BrN2OS/c1-8(11-3-2-4-17-11)15-12(16)9-5-10(13)7-14-6-9/h2-8H,1H3,(H,15,16)

InChI Key

BGQFSSFIBUQDFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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